CI-959 - 104795-68-8

CI-959

Catalog Number: EVT-1167767
CAS Number: 104795-68-8
Molecular Formula: C14H14N5NaO3S
Molecular Weight: 355.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CI-959 is derived from the benzothiophene family, which is noted for its diverse biological activities. Benzothiophenes are aromatic compounds that contain a thiophene ring fused to a benzene ring. CI-959 has been investigated in various studies for its immunomodulatory properties, particularly its effects on T-cell activation and cytokine production .

Synthesis Analysis

The synthesis of CI-959 involves several steps that utilize advanced organic chemistry techniques. One notable method includes the palladium-mediated coupling approach, which allows for the rapid construction of 2,3-disubstituted benzo[b]thiophenes. This method has been highlighted for its efficiency and effectiveness in producing complex molecular structures with high yields .

Key Synthesis Steps:

  1. Formation of the Benzothiophene Core: The initial step involves creating the benzothiophene structure through cyclization reactions.
  2. Introduction of Functional Groups: Subsequent reactions introduce the methoxy and ethoxy groups, as well as the tetrazole moiety, which are critical for the compound's biological activity.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

CI-959 features a complex molecular structure characterized by:

  • A benzothiophene backbone, which contributes to its aromatic stability.
  • A tetrazole ring, known for enhancing bioactivity and solubility.
  • Various substituents including methoxy and ethoxy groups that influence its pharmacological properties.

Structural Data:

  • Molecular Formula: C13_{13}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight: 278.34 g/mol
  • Key Functional Groups: Methoxy (-OCH3_3), Ethoxy (-OCH(CH3_3)2_2), Tetrazole (-N4_4)

The three-dimensional conformation of CI-959 can be analyzed using computational chemistry methods such as molecular docking studies, which help predict its interaction with biological targets.

Chemical Reactions Analysis

CI-959 participates in several chemical reactions that are significant for its biological activity:

  1. Cytokine Inhibition: CI-959 has been shown to inhibit the production of pro-inflammatory cytokines in T-cells, thereby modulating immune responses .
  2. Cellular Activation Suppression: The compound effectively suppresses T-cell activation, which is crucial for treating allergic reactions and autoimmune diseases .

These reactions highlight CI-959's potential as an immunomodulatory agent.

Mechanism of Action

The mechanism of action of CI-959 involves:

  • Inhibition of Cytokine Production: By blocking signaling pathways involved in cytokine production, CI-959 reduces inflammation and immune activation.
  • Modulation of T-cell Responses: The compound alters T-cell behavior, leading to decreased proliferation and activity in response to allergens or pathogens .

This dual action makes CI-959 a promising candidate for therapeutic applications in allergy management and immune disorders.

Physical and Chemical Properties Analysis

CI-959 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows good solubility in organic solvents, which is advantageous for formulation into pharmaceutical products.
  • Stability: CI-959 is stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time.

Relevant Data:

  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a defined range characteristic of similar compounds.

These properties are essential for understanding how CI-959 can be effectively utilized in drug development.

Applications

CI-959 has potential applications across various fields:

  1. Pharmaceutical Development: As an anti-allergy agent, it could be developed into therapeutics aimed at treating allergic conditions and autoimmune diseases.
  2. Immunology Research: Its ability to modulate immune responses makes it valuable in research focused on understanding immune system dynamics.
  3. Drug Formulation: Given its favorable solubility and stability characteristics, CI-959 can be formulated into different dosage forms for clinical use.
Introduction

Pathophysiology of Allergic Airway Diseases and Inflammatory Mediators

Allergic airway diseases, including asthma and allergic rhinitis, arise from complex type 2 inflammatory responses orchestrated by dysregulated immune mechanisms. Central to this process is the activation of mast cells—tissue-resident sentinel cells densely populated in respiratory mucosa. Upon exposure to allergens, dendritic cells facilitate T helper 2 cell differentiation, driving interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13) production. These cytokines promote B-cell class switching to immunoglobulin E (IgE) synthesis, which subsequently binds to high-affinity FcεRI receptors on mast cells and basophils [7] [10]. Re-exposure to allergens cross-links IgE-bound receptors, triggering immediate mast cell degranulation. This releases preformed mediators (e.g., histamine, tryptase) and initiates de novo synthesis of lipid mediators (e.g., leukotrienes, prostaglandins) and cytokines [6].

Interleukin-9 (IL-9) exemplifies a critical cytokine amplifier in allergic inflammation. Transgenic murine models overexpressing IL-9 develop hallmark asthmatic features: eosinophilic infiltration, bronchial hyperresponsiveness, elevated IgE, and mucus hypersecretion [2]. IL-9 exerts pleiotropic effects on structural and immune cells, enhancing mast cell proliferation, IgE production, and epithelial chemokine expression. Consequently, IL-9 establishes a self-sustaining inflammatory loop that perpetuates airway remodeling—characterized by goblet cell hyperplasia, subepithelial fibrosis, and smooth muscle hypertrophy [2] [10].

Table 1: Key Inflammatory Mediators in Allergic Airway Pathophysiology

Mediator CategorySpecific MediatorsBiological EffectsClinical Manifestations
Preformed GranularHistamineVasodilation, vascular permeability, bronchoconstrictionAcute edema, wheezing, pruritus
Lipid-DerivedLeukotrienes (C4, D4, E4)Potent bronchoconstriction, mucus secretion, eosinophil recruitmentSustained airway obstruction, mucus plugging
Thromboxane B2Bronchoconstriction, platelet aggregationAirflow limitation
CytokinesInterleukin-9 (IL-9)Mast cell growth factor, IgE enhancement, goblet cell metaplasiaChronic inflammation, remodeling, hyperreactivity
Interleukin-5 (IL-5)Eosinophil differentiation, activation, and survivalEosinophilic inflammation, tissue damage
Interleukin-13 (IL-13)Mucus hypersecretion, airway hyperresponsiveness, fibrosisCough, sputum production, remodeling

Disease progression involves a shift from acute, mediator-driven symptoms to chronic inflammation. Late-phase reactions (4–8 hours post-allergen) recruit eosinophils, neutrophils, and lymphocytes, establishing a persistent inflammatory milieu. This underlies structural alterations such as epithelial damage, subepithelial collagen deposition, and neural hypersensitivity [7] [10]. The unified airway model further posits interconnected pathology across respiratory compartments—allergic rhinitis frequently coexists with asthma and independently associates with gastroesophageal reflux disease in pediatric populations, suggesting shared inflammatory cascades [5] [10].

Limitations of Conventional Antiallergic Therapeutics

First-line pharmacotherapies for allergic airway diseases exhibit significant constraints in efficacy, safety, and mechanistic scope:

  • Histamine-1 Receptor Antagonists: While effective against acute urticaria and rhinorrhea, these agents inadequately control bronchoconstriction or late-phase inflammatory components. They exhibit minimal activity against leukotriene- or cytokine-mediated pathology and confer anticholinergic side effects (e.g., sedation, dry mucosa) at therapeutic doses [7].
  • Corticosteroids: Inhaled or systemic corticosteroids suppress broad inflammatory gene expression but fail to inhibit preformed mediator release during acute degranulation. Chronic use risks adrenal suppression, osteoporosis, and metabolic disturbances. Critically, corticosteroid resistance develops in severe asthma phenotypes, particularly those with neutrophil-predominant inflammation [7] [9].
  • Leukotriene Modifiers: Receptor antagonists (e.g., montelukast) or synthesis inhibitors (e.g., zileuton) attenuate bronchoconstriction and eosinophil recruitment but exhibit variable patient response. They do not comprehensively inhibit histamine, prostaglandins, or cytokine networks, leaving substantial inflammatory pathways unchecked [3] [9].
  • Immunoglobulin E-Targeted Biologics: Omalizumab reduces exacerbations in severe allergic asthma but requires parenteral administration, carries cost barriers, and is ineffective in non-IgE-mediated endotypes. It does not modulate established mast cell or T-cell activation downstream of IgE [9].

Table 2: Therapeutic Gaps in Conventional Antiallergic Agents

Drug ClassMechanistic LimitationsClinical ShortcomingsUnmet Needs Addressed
H1 AntihistaminesNo effect on leukotrienes, cytokines, or late-phase responseLimited efficacy in asthma; sedative effectsBroad mediator inhibition
CorticosteroidsDo not block preformed mediator release; slow onsetSystemic side effects; resistance in severe diseaseAcute symptom control; safety profile
Leukotriene ModifiersNarrow spectrum (only leukotriene inhibition)Variable interpatient response; liver toxicity riskMulti-mediator targeting
Anti-Immunoglobulin EIneffective in non-IgE phenotypes; high costSubcutaneous administration; delayed onset (weeks)Oral bioavailability; non-IgE pathway inhibition

A critical therapeutic gap remains in preventing the initial mast cell degranulation event. Conventional agents predominantly antagonize downstream mediators after release, functioning as symptomatic rather than preventative interventions. This leaves patients vulnerable to acute, potentially life-threatening anaphylactoid reactions triggered by allergen exposure or cofactors like nonsteroidal anti-inflammatory drugs (NSAIDs). In mastocytosis patients, NSAID hypersensitivity reactions stem from cyclooxygenase-1 inhibition, which shunts arachidonic acid toward leukotriene synthesis, provoking mast cell-mediator release symptoms in susceptible individuals [6].

Rationale for Developing Mast Cell Stabilizers: CI-959 as a Case Study

Mast cell stabilizers represent a pharmacologically distinct strategy aiming to prevent both degranulation and de novo mediator synthesis. Cromolyn, an early prototype, inhibits calcium influx into mast cells but suffers from poor oral bioavailability (<1%) and short duration, necessitating frequent nebulization [3]. This underscores the need for next-generation stabilizers with improved pharmacokinetics and broader cellular inhibitory profiles.

CI-959 (5-methoxy-3-(1-methylethoxy)-N-1H-tetrazole-5-yl-benzo(b)thiophene-2-carboxamide) emerged as a novel benzothiophene derivative designed to overcome these limitations. Its development rationale centered on three principles:

  • Multi-Mediator Inhibition: Simultaneous blockade of histamine, leukotrienes, and prostaglandins to ablate both immediate and late-phase allergic responses [3] [8].
  • Oral Bioavailability: Unlike peptide-based stabilizers, CI-959’s small molecular weight (333.37 g/mol) and stability enable enteric absorption, facilitating systemic distribution to lung and nasal mucosa [8].
  • Cellular Activation Suppression Beyond Mast Cells: Targeting shared signaling pathways in eosinophils, neutrophils, and lymphocytes to disrupt the inflammatory cascade [4].

Properties

CAS Number

104795-68-8

Product Name

CI-959

IUPAC Name

sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide

Molecular Formula

C14H14N5NaO3S

Molecular Weight

355.35 g/mol

InChI

InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1

InChI Key

UCLODRCAPZIYOW-UHFFFAOYSA-M

SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Synonyms

5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide
CI 959
CI-959

Canonical SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Isomeric SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.